

A Comparative Spectroscopic Guide to Methyl 3-amino-5-fluorobenzoate Derivatives

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Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **Methyl 3-amino-5-fluorobenzoate** and its derivatives. By presenting key experimental data and detailed analytical protocols, this document aims to serve as a valuable resource for the characterization and analysis of these important pharmaceutical intermediates.

Spectroscopic Data Comparison

A detailed summary of the available and expected spectroscopic data for **Methyl 3-amino-5-fluorobenzoate** and its related derivatives is presented below. This allows for a direct comparison of their key spectral features.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Methyl 3-amino-5-fluorobenzoate	Expected signals include aromatic protons (6.5-7.5 ppm), a singlet for the methyl ester protons (~3.8 ppm), and a broad singlet for the amine protons.	Expected signals include a peak for the methyl carbon (~52 ppm), aromatic carbons (100-165 ppm, with C-F couplings), and a carbonyl carbon (~166 ppm).
Methyl 3-aminobenzoate[1]	Aromatic protons (6.7-7.4 ppm), NH ₂ (5.29 ppm, broad s), OCH ₃ (not specified)	Aromatic carbons (114.9, 117.1, 118.4, 129.3, 131.7, 149.2 ppm), C=O (168.3 ppm)
Methyl 3-fluorobenzoate[2]	Aromatic protons (7.19-7.83 ppm), OCH ₃ (3.91 ppm, s)	Aromatic carbons (116.5, 119.6, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.9 ppm), OCH ₃ (52.2 ppm), C=O (165.7 ppm)
Methyl 3-amino-2-fluorobenzoate	A key intermediate in the synthesis of Dabrafenib, a kinase inhibitor.[3] Specific spectral data not available in the search results.	Specific spectral data not available in the search results.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
Methyl 3-amino-5-fluorobenzoate	Expected absorptions: N-H stretching (3300-3500 cm ⁻¹), C=O stretching of ester (~1720 cm ⁻¹), C-F stretching (1000-1300 cm ⁻¹), and aromatic C-H and C=C bands.	Molecular Weight: 169.15 g/mol . [4] [5] [6] Expected molecular ion peak [M] ⁺ at m/z 169.
Methyl 3-aminobenzoate	N-H stretching, C=O stretching, C-N stretching, aromatic C-H and C=C bands.	Molecular Weight: 151.16 g/mol . Molecular ion peak [M] ⁺ at m/z 151. [7]
Methyl 3-fluorobenzoate	C=O stretching, C-F stretching, aromatic C-H and C=C bands.	Molecular Weight: 154.14 g/mol .

Alternative Analytical Techniques

Besides the standard spectroscopic methods, several other analytical techniques can be employed for the comprehensive analysis of **Methyl 3-amino-5-fluorobenzoate** derivatives, particularly for impurity profiling in pharmaceutical applications.

- High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of impurities. Reverse-phase HPLC is commonly used to separate the main compound from related substances.[\[8\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of impurities, even at trace levels.[\[8\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for polar compounds like aminobenzoates to increase their volatility.[\[8\]](#)
- ¹⁹F NMR Spectroscopy: A highly specific and powerful tool for the identification and quantification of fluorinated impurities, leveraging the unique NMR properties of the fluorine atom.[\[9\]](#)

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not a primary tool for structural elucidation, it can be optimized for the sensitive analysis of fluorinated compounds, especially for quantifying total fluorine content.[\[10\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a clean 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Record the spectrum on a 300 or 400 MHz NMR spectrometer.
 - Use a standard pulse sequence.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Record the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans may be required due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

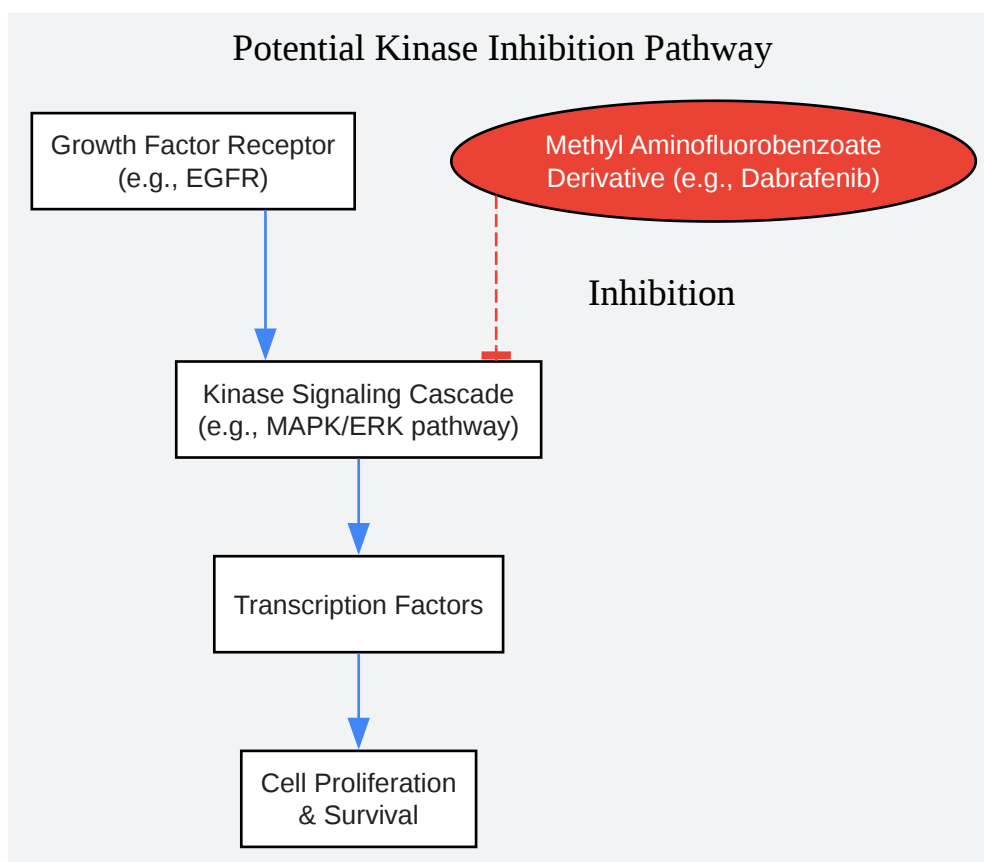
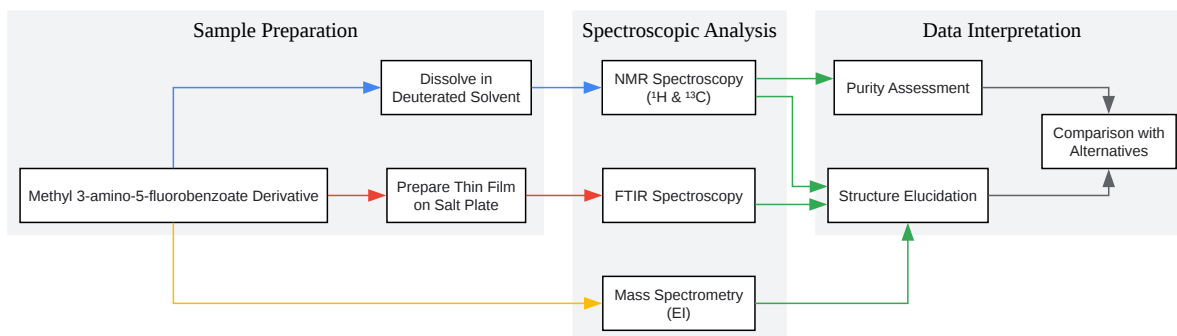
Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
- Ionization:
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:

- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - Detect the ions to generate a mass spectrum, which shows the relative abundance of each fragment ion.

Visualizations

To aid in the understanding of the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.



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